N-(4-fluoro-2-methylphenyl)-4-isopropylbenzenesulfonamide
Overview
Description
N-(4-fluoro-2-methylphenyl)-4-isopropylbenzenesulfonamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist (ARA) that is used to treat hypertension. It was first synthesized in 2004 by Boryung Pharmaceutical Co. Ltd. in South Korea and has been approved for use in several countries, including Korea, China, and Russia.
Mechanism of Action
Fimasartan works by selectively blocking the angiotensin II receptor type 1 (AT1) subtype, which is responsible for vasoconstriction and the release of aldosterone. By blocking the AT1 receptor, Fimasartan reduces the effects of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
Fimasartan has been shown to have several biochemical and physiological effects. In addition to its antihypertensive effects, Fimasartan has been found to improve insulin resistance, reduce inflammation, and improve lipid metabolism. It has also been shown to have a protective effect on the kidneys, reducing the risk of renal damage in patients with hypertension.
Advantages and Limitations for Lab Experiments
Fimasartan has several advantages for use in lab experiments. It has a high affinity for the AT1 receptor, making it a potent and selective N-(4-fluoro-2-methylphenyl)-4-isopropylbenzenesulfonamide. It is also stable and has a long half-life, making it suitable for use in long-term studies. However, Fimasartan has limitations in terms of its solubility and bioavailability, which may impact its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on Fimasartan. One area of interest is the potential use of Fimasartan in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, there is ongoing research on the use of Fimasartan in combination with other drugs for the treatment of hypertension. Further studies are needed to fully understand the potential therapeutic uses of Fimasartan and its mechanisms of action.
Scientific Research Applications
Fimasartan has been extensively studied for its potential therapeutic uses in the treatment of hypertension. It has been shown to effectively lower blood pressure in both animal and human studies. In addition to its antihypertensive effects, Fimasartan has also been investigated for its potential to improve endothelial function and reduce oxidative stress.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-11(2)13-4-7-15(8-5-13)21(19,20)18-16-9-6-14(17)10-12(16)3/h4-11,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWJQJVZJFCJOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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